4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
Description
This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzene ring and a 1-(thiophen-2-yl)cyclopentyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1-thiophen-2-ylcyclopentyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-20(2)25(22,23)15-9-7-14(8-10-15)17(21)19-18(11-3-4-12-18)16-6-5-13-24-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGUCWRUZJZVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, focusing on various studies and findings.
Chemical Structure and Properties
The chemical structure of 4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can be represented as follows:
This compound features a benzamide core with a thiophene group and a dimethylsulfamoyl moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing thiophene rings exhibit significant antitumor activity. For example, derivatives of thiophenes have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The specific compound under review has shown effectiveness against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines, with IC50 values comparable to standard chemotherapeutics like cisplatin .
The biological activity of 4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is believed to be mediated through multiple pathways:
- Inhibition of DNA Methyltransferases : Similar compounds have been shown to inhibit DNA methyltransferases (DNMTs), particularly DNMT3A, which is implicated in tumorigenesis. The inhibition of these enzymes can lead to the reactivation of tumor suppressor genes .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism is crucial for the therapeutic efficacy of anticancer agents .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest that modifications to the chemical structure can enhance metabolic stability and bioavailability. For instance, certain derivatives have shown improved pharmacokinetic profiles in plasma and liver microsomes .
Case Studies
Several case studies have explored the efficacy and safety profile of compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide:
- Case Study on Anticancer Efficacy : In a study involving HepG-2 cells, the compound demonstrated an IC50 value of approximately 12 µM, indicating significant cytotoxicity compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. The results indicated favorable interactions with key targets such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HepG-2 | 12 | |
| Antitumor | A-549 | 15 | |
| DNMT Inhibition | DNMT3A | 0.9 |
Table 2: Structure-Activity Relationship
| Compound Variant | Modification Type | Observed Activity |
|---|---|---|
| Parent Compound | None | Baseline Activity |
| Variant A | Added thiophene group | Increased potency |
| Variant B | Dimethylsulfamoyl group | Enhanced stability |
Comparison with Similar Compounds
Structural Variations
The table below highlights key structural differences and similarities with selected analogs:
Physicochemical Properties
- Solubility: The dimethylsulfamoyl group enhances aqueous solubility compared to non-sulfonylated analogs. However, the hydrophobic cyclopentyl-thiophene moiety may reduce solubility relative to thiazole-containing compounds (e.g., Compound 50) .
- Nitro or halogen substituents (e.g., in Compounds 13–15) further modulate electronic properties .
Spectral Characterization
- IR Spectroscopy : Expected C=O stretch at ~1660–1680 cm⁻¹ (benzamide) and S=O stretch at ~1240–1255 cm⁻¹ (sulfamoyl), consistent with analogs .
- ¹H NMR : Distinct signals for thiophene protons (~6.5–7.5 ppm) and cyclopentyl methylenes (~1.5–2.5 ppm), differentiating it from thiazole or phenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
